molecular formula C6H4ClN3 B572732 3-Chloro-7H-pyrrolo[2,3-c]pyridazine CAS No. 1207625-18-0

3-Chloro-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B572732
CAS No.: 1207625-18-0
M. Wt: 153.569
InChI Key: ABZZOKSFQKTLHJ-UHFFFAOYSA-N
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Description

3-Chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that features a pyrrolo-pyridazine core structure with a chlorine atom at the third position

Mechanism of Action

Target of Action

Similar compounds have been studied for their anticancer activity , suggesting potential targets could be enzymes or receptors involved in cell proliferation and apoptosis.

Biochemical Pathways

Related compounds have shown to inhibit prostaglandin e2 and interleukin activity , suggesting that it might affect similar inflammatory pathways.

Result of Action

Related compounds have shown significant inhibitory activity , suggesting that it might induce similar cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine typically involves cyclization reactions. One common method includes the reaction of appropriate pyrrole and pyridazine precursors under specific conditions to form the desired heterocyclic structure. For instance, cyclization of 3-chloropyridazine with pyrrole in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the cyclization reactions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

3-Chloro-7H-pyrrolo[2,3-c]pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine Derivatives: These compounds share a similar core structure and exhibit various biological activities.

    Pyridazine Derivatives: Compounds with a pyridazine ring also show diverse applications in medicinal chemistry and materials science.

Uniqueness

3-Chloro-7H-pyrrolo[2,3-c]pyridazine is unique due to the presence of both pyrrolo and pyridazine rings, which confer distinct chemical and biological properties. Its chlorine substitution further enhances its reactivity and potential for derivatization .

Properties

IUPAC Name

3-chloro-7H-pyrrolo[2,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZZOKSFQKTLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NN=C(C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718828
Record name 3-Chloro-7H-pyrrolo[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207625-18-0
Record name 3-Chloro-7H-pyrrolo[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-7H-pyrrolo[2,3-c]pyridazine
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